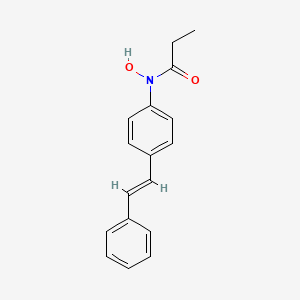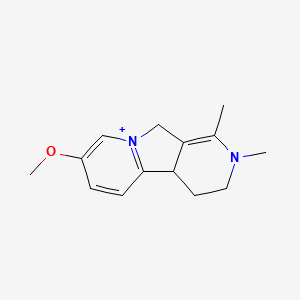
2-Methylharmalinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylharmalinium is a chemical compound that belongs to the class of alkaloids It is derived from harmaline, a naturally occurring beta-carboline alkaloid found in various plants
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylharmalinium typically involves the methylation of harmaline. One common method is the reaction of harmaline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar methylation process, but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
2-Methylharmalinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to harmaline.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as quinones, reduced harmaline, and substituted harmalines.
科学研究应用
2-Methylharmalinium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: Studies have shown its potential as a biological probe due to its interaction with various biomolecules.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in neuropharmacology.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 2-Methylharmalinium involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters. This inhibition leads to increased levels of neurotransmitters in the brain, which can have various physiological effects.
相似化合物的比较
Similar Compounds
Harmaline: The parent compound from which 2-Methylharmalinium is derived.
Harmine: Another beta-carboline alkaloid with similar properties.
Tetrahydroharmine: A reduced form of harmine with distinct biological activities.
Uniqueness
This compound is unique due to its methyl group, which alters its chemical and biological properties compared to its parent compound, harmaline. This modification can enhance its stability, reactivity, and potential therapeutic effects.
属性
CAS 编号 |
96792-93-7 |
|---|---|
分子式 |
C14H19N2O+ |
分子量 |
231.31 g/mol |
IUPAC 名称 |
7-methoxy-1,2-dimethyl-3,4,4a,10-tetrahydropyrido[4,3-a]indolizin-9-ium |
InChI |
InChI=1S/C14H19N2O/c1-10-13-9-16-8-11(17-3)4-5-14(16)12(13)6-7-15(10)2/h4-5,8,12H,6-7,9H2,1-3H3/q+1 |
InChI 键 |
IOKNHSUBCMOVAO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C[N+]3=C(C2CCN1C)C=CC(=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


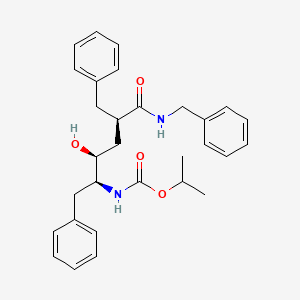
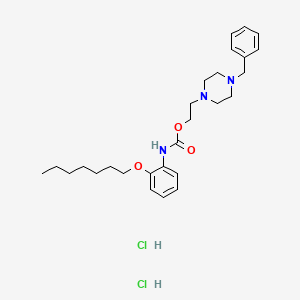
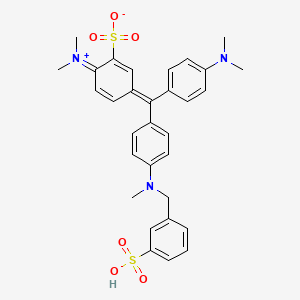


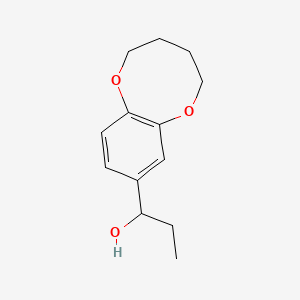
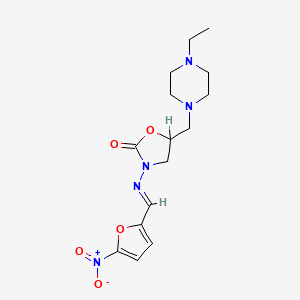
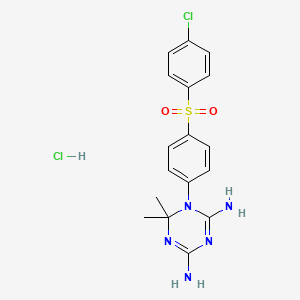
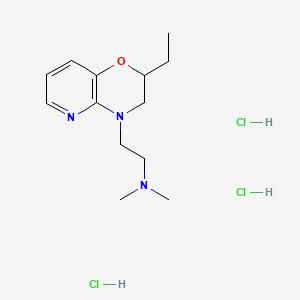
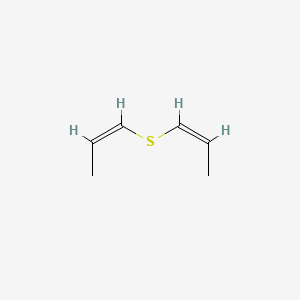
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)


